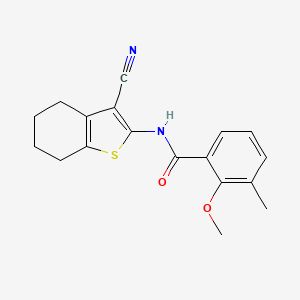amine hydrochloride](/img/structure/B4409844.png)
[2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloride
Overview
Description
[2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloride, also known as Furfurylamine, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee is not yet fully understood. However, studies have suggested that [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
[2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee has been found to have various biochemical and physiological effects. Studies have shown that [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee can induce apoptosis, or programmed cell death, in cancer cells. [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee for lab experiments is its potential as a fluorescent probe for the detection of metal ions. [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee has also been found to have low toxicity, which makes it a relatively safe compound to work with. However, one of the limitations of [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the study of [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee. One direction is the further exploration of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods for the production of [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee. Additionally, the mechanism of action of [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee could be further studied to better understand its potential therapeutic effects. Finally, the potential use of [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee as a fluorescent probe for the detection of metal ions could be further explored.
Scientific Research Applications
[2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee has been widely studied for its potential applications in scientific research. One of the major applications of [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee is in the field of medicinal chemistry. [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [2-(2-chloro-3,6-dimethylphenoxy)ethyl](2-furylmethyl)amine hydrochloridee has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(2-chloro-3,6-dimethylphenoxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2.ClH/c1-11-5-6-12(2)15(14(11)16)19-9-7-17-10-13-4-3-8-18-13;/h3-6,8,17H,7,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWPABCFZSHFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCNCC2=CC=CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2-methoxyphenoxy)benzoyl]azepane](/img/structure/B4409767.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B4409779.png)
![N-[2-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B4409789.png)

![4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4409823.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4409842.png)
![8-[4-(4-methylpiperazin-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4409849.png)
![4-methoxy-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4409851.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4409852.png)
![3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4409862.png)
![{2-[(1-chloro-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4409868.png)
